molecular formula C14H17ClN2O4 B7055446 4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one

4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one

Cat. No.: B7055446
M. Wt: 312.75 g/mol
InChI Key: AGAXBIUQTDJFIJ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one is a synthetic organic compound characterized by a piperazine ring substituted with a 2-chloro-5-hydroxybenzoyl group and a 2-methoxyethyl group

Properties

IUPAC Name

4-(2-chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-21-7-6-16-4-5-17(9-13(16)19)14(20)11-8-10(18)2-3-12(11)15/h2-3,8,18H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAXBIUQTDJFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1=O)C(=O)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzoyl Group: The 2-chloro-5-hydroxybenzoyl group is introduced via an acylation reaction using 2-chloro-5-hydroxybenzoic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Attachment of the Methoxyethyl Group: The 2-methoxyethyl group is attached through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzoyl moiety can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one involves its interaction with specific molecular targets. The benzoyl group may interact with enzyme active sites or receptor binding pockets, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The methoxyethyl group can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-5-hydroxybenzoyl)piperazine: Lacks the methoxyethyl group, which may affect its solubility and binding properties.

    1-(2-Methoxyethyl)piperazin-2-one: Lacks the benzoyl group, which is crucial for specific interactions with biological targets.

    4-(2-Chloro-5-methoxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one: Substitution of the hydroxyl group with a methoxy group can alter the compound’s reactivity and biological activity.

Uniqueness

4-(2-Chloro-5-hydroxybenzoyl)-1-(2-methoxyethyl)piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxyl and methoxyethyl groups allows for a diverse range of chemical modifications and interactions with biological targets.

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